molecular formula C19H21O4Si- B12539457 3-{[tert-Butyl(diphenyl)silyl]oxy}-3-oxopropanoate CAS No. 862415-72-3

3-{[tert-Butyl(diphenyl)silyl]oxy}-3-oxopropanoate

Cat. No.: B12539457
CAS No.: 862415-72-3
M. Wt: 341.5 g/mol
InChI Key: PDUPFJHQDGCRSB-UHFFFAOYSA-M
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Description

3-{[tert-Butyl(diphenyl)silyl]oxy}-3-oxopropanoate is a chemical compound with the molecular formula C19H24O3Si. It is a derivative of propanoic acid, where the hydroxyl group is protected by a tert-butyl(diphenyl)silyl group. This compound is often used in organic synthesis, particularly in the protection of hydroxyl groups due to its stability under various reaction conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[tert-Butyl(diphenyl)silyl]oxy}-3-oxopropanoate typically involves the protection of a hydroxyl group using tert-butyl(diphenyl)silyl chloride. The reaction is carried out in the presence of a base such as pyridine or imidazole, which acts as a catalyst. The reaction conditions usually involve room temperature and an inert atmosphere to prevent any side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The process involves the use of tert-butyl(diphenyl)silyl chloride and a suitable base, followed by purification steps such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

3-{[tert-Butyl(diphenyl)silyl]oxy}-3-oxopropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-{[tert-Butyl(diphenyl)silyl]oxy}-3-oxopropanoate has several applications in scientific research:

    Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.

    Biology: Employed in the synthesis of biologically active molecules and natural products.

    Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 3-{[tert-Butyl(diphenyl)silyl]oxy}-3-oxopropanoate primarily involves its role as a protecting group. The tert-butyl(diphenyl)silyl group provides steric hindrance, which protects the hydroxyl group from unwanted reactions. This protection is particularly useful in multi-step organic syntheses where selective reactions are required .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[tert-Butyl(diphenyl)silyl]oxy}-3-oxopropanoate is unique due to its high stability under acidic conditions and its ability to selectively protect primary hydroxyl groups. This makes it a valuable tool in complex organic syntheses where selective protection and deprotection are crucial .

Properties

CAS No.

862415-72-3

Molecular Formula

C19H21O4Si-

Molecular Weight

341.5 g/mol

IUPAC Name

3-[tert-butyl(diphenyl)silyl]oxy-3-oxopropanoate

InChI

InChI=1S/C19H22O4Si/c1-19(2,3)24(15-10-6-4-7-11-15,16-12-8-5-9-13-16)23-18(22)14-17(20)21/h4-13H,14H2,1-3H3,(H,20,21)/p-1

InChI Key

PDUPFJHQDGCRSB-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC(=O)CC(=O)[O-]

Origin of Product

United States

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